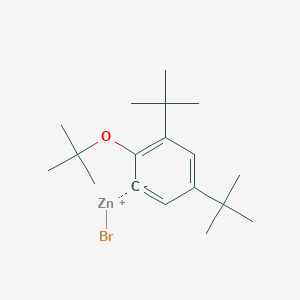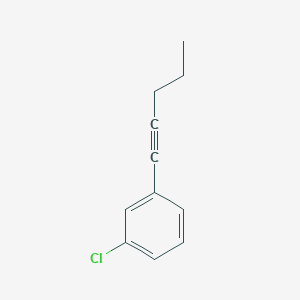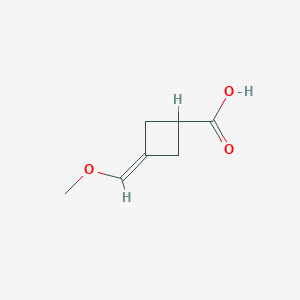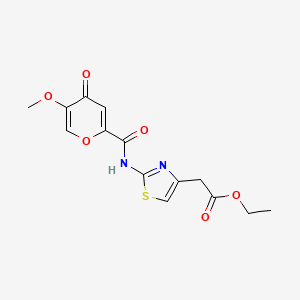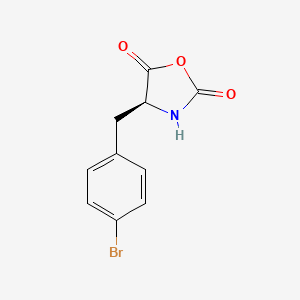
(S)-4-(4-Bromobenzyl)oxazolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(4-Bromobenzyl)oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidinediones These compounds are known for their diverse applications in medicinal chemistry and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4-Bromobenzyl)oxazolidine-2,5-dione typically involves the reaction of (S)-4-hydroxy-2-oxazolidinone with 4-bromobenzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(4-Bromobenzyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazolidinedione ring can be reduced to form oxazolidines or other derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield 4-(4-bromobenzyl)oxazolidine-2,5-dione carboxylic acid, while substitution could produce 4-(4-aminobenzyl)oxazolidine-2,5-dione.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-4-(4-Bromobenzyl)oxazolidine-2,5-dione would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The bromobenzyl group could play a role in binding to specific sites, while the oxazolidinedione ring might be involved in hydrogen bonding or other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-Benzyl-oxazolidine-2,5-dione: Lacks the bromine atom, which might affect its reactivity and biological activity.
(S)-4-(4-Chlorobenzyl)oxazolidine-2,5-dione: Similar structure but with a chlorine atom instead of bromine, which could influence its chemical properties.
(S)-4-(4-Methylbenzyl)oxazolidine-2,5-dione: Contains a methyl group instead of bromine, potentially altering its reactivity and applications.
Uniqueness
The presence of the bromobenzyl group in (S)-4-(4-Bromobenzyl)oxazolidine-2,5-dione makes it unique compared to its analogs. Bromine’s electronegativity and size can influence the compound’s reactivity, making it suitable for specific chemical transformations and interactions.
Propriétés
Formule moléculaire |
C10H8BrNO3 |
|---|---|
Poids moléculaire |
270.08 g/mol |
Nom IUPAC |
(4S)-4-[(4-bromophenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H8BrNO3/c11-7-3-1-6(2-4-7)5-8-9(13)15-10(14)12-8/h1-4,8H,5H2,(H,12,14)/t8-/m0/s1 |
Clé InChI |
BUGWJICHIAANFI-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@H]2C(=O)OC(=O)N2)Br |
SMILES canonique |
C1=CC(=CC=C1CC2C(=O)OC(=O)N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


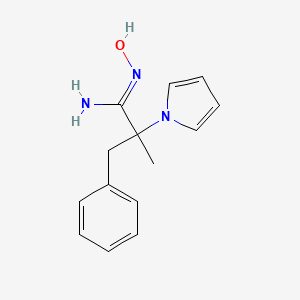
![2-amino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxobutanoic acid](/img/structure/B14882952.png)
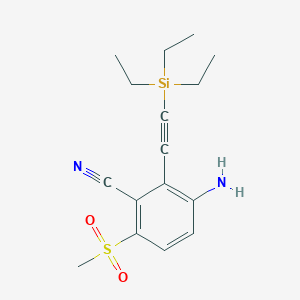
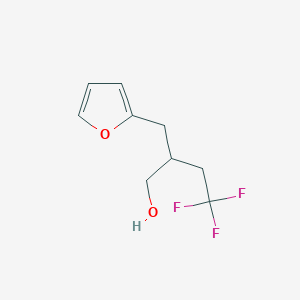

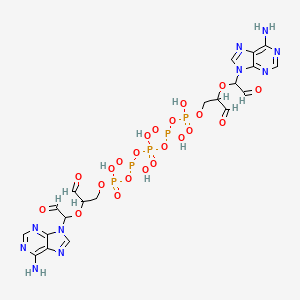
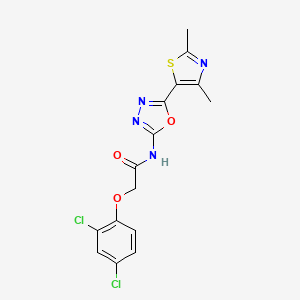
![pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][pivaloyl(-6)]Man1Me](/img/structure/B14883001.png)

